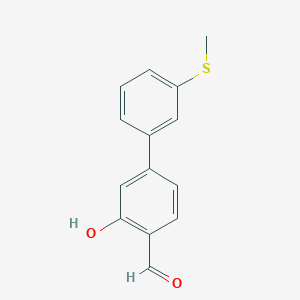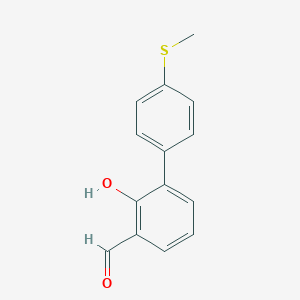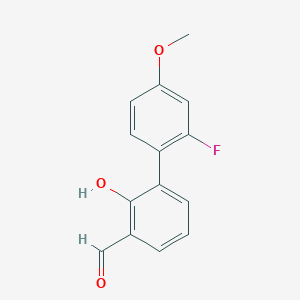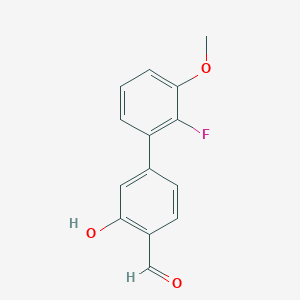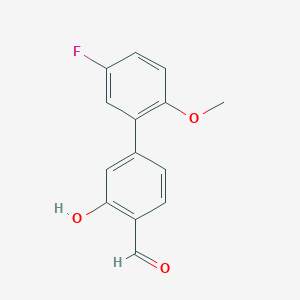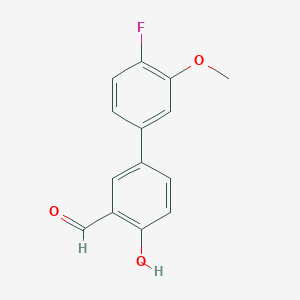
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% (4-F3MFP) is a synthetic compound with a wide range of applications in scientific research. It is a fluorinated phenol derivative with a formyl group and a methoxy group attached to the phenyl ring. 4-F3MFP has been used in various fields such as organic synthesis, catalysis, and drug development. In addition, it has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in catalysis reactions, and as a starting material for the synthesis of various compounds. In addition, it has been studied for its potential use in drug development.
Mécanisme D'action
The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the methoxy group and the formyl group of 4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% are responsible for its biological activity. The methoxy group is thought to be involved in the activation of certain enzymes, while the formyl group is thought to be involved in the binding of certain molecules.
Biochemical and Physiological Effects
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% has been studied for its biochemical and physiological effects. In laboratory studies, 4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been shown to inhibit the growth of certain bacteria and fungi. Furthermore, it has been reported to have anti-diabetic effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is chemically stable and has a wide range of applications. However, there are some limitations to its use. It is a relatively new compound and its mechanism of action is not fully understood. In addition, its effects on humans are not yet known.
Orientations Futures
There are several future directions for 4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% research. Further studies are needed to understand its mechanism of action and to determine its effects on humans. In addition, its potential use in drug development should be explored. Other potential future directions include the development of more efficient synthesis methods, the exploration of its potential use in other fields such as agriculture, and the investigation of its effects on other organisms.
Méthodes De Synthèse
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% can be synthesized in a two-step process. The first step involves the synthesis of 4-fluoro-3-methoxyphenol, which can be achieved by reacting 4-fluorobenzaldehyde with methanol in the presence of a strong acid catalyst. The second step involves the formylation of 4-fluoro-3-methoxyphenol with formic acid in the presence of an acid catalyst. The resulting product is 4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% with a purity of 95%.
Propriétés
IUPAC Name |
5-(4-fluoro-3-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14-7-10(2-4-12(14)15)9-3-5-13(17)11(6-9)8-16/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSRPCLDMHDAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685178 |
Source


|
| Record name | 4'-Fluoro-4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261986-16-6 |
Source


|
| Record name | 4'-Fluoro-4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

